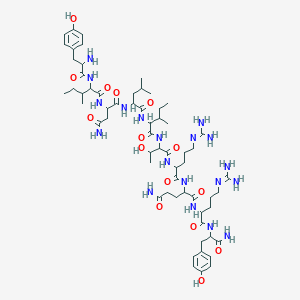

![molecular formula C25H23NO4 B12319352 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid](/img/structure/B12319352.png)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Fmoc-N-(1-フェニルエチル)-グリシンは、ペプチド合成に一般的に使用されるキラルアミノ酸誘導体です。この化合物は、フルオレニルメチルオキシカルボニル(Fmoc)保護基を特徴としており、安定性と穏やかな条件下での容易な除去により、固相ペプチド合成で広く使用されています。(S)-1-フェニルエチル基の存在によりキラリティが導入され、エナンチオマー的に純粋なペプチドやその他のキラル分子の合成に役立ちます。

準備方法

合成経路と反応条件

(S)-Fmoc-N-(1-フェニルエチル)-グリシンの合成は、通常、以下の手順を伴います。

Fmoc保護: グリシンは、まず、炭酸ナトリウムなどの塩基の存在下でFmoc-Clを用いてFmoc基で保護されます。

キラルアミン導入: (S)-1-フェニルエチルアミンは、次に、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)およびHOBt(1-ヒドロキシベンゾトリアゾール)などのカップリング剤を用いて、Fmoc保護グリシンとカップリング反応によって導入されます。

工業生産方法

工業的な環境では、(S)-Fmoc-N-(1-フェニルエチル)-グリシンの生産は、自動ペプチド合成装置を用いてスケールアップすることができます。これらの機械は、反応条件を精密に制御することができ、最終製品の収率と純度を保証します。連続フローリアクターの使用により、合成プロセスの効率とスケーラビリティをさらに向上させることができます。

化学反応の分析

反応の種類

(S)-Fmoc-N-(1-フェニルエチル)-グリシンは、次のようなさまざまな化学反応を受けます。

脱保護: Fmoc基は、ピペリジンなどの塩基を用いて除去することができ、遊離アミン基を露出させることができます。

カップリング反応: この化合物は、DCC(ジシクロヘキシルカルボジイミド)およびNHS(N-ヒドロキシスクシンイミド)などのカップリング剤を用いて、他のアミノ酸やペプチドとのペプチド結合形成に関与することができます。

一般的な試薬と条件

脱保護: DMF(ジメチルホルムアミド)中のピペリジンは、Fmoc除去に一般的に使用されます。

カップリング: EDCI、HOBt、およびDCCは、ペプチド合成で頻繁に使用されるカップリング剤です。

生成される主な生成物

これらの反応から生成される主な生成物は、ペプチドとペプチドミメティックであり、研究と産業のさまざまな分野で価値があります。

科学研究への応用

(S)-Fmoc-N-(1-フェニルエチル)-グリシンは、科学研究で多くの用途があります。

化学: 複雑なペプチドやタンパク質の合成に使用され、その構造と機能の研究を可能にします。

生物学: この化合物は、ペプチドベースの薬剤や生体材料の開発に使用されています。

医学: さまざまな疾患の治療のための治療用ペプチドやペプチドミメティックの設計に役立ちます。

産業: この化合物は、特定のキラル特性を持つ特殊化学品や材料の製造に使用されます。

科学的研究の応用

(S)-Fmoc-n-(1-phenylethyl)-glycine has numerous applications in scientific research:

Chemistry: It is used in the synthesis of complex peptides and proteins, enabling the study of their structure and function.

Biology: The compound is employed in the development of peptide-based drugs and biomaterials.

Medicine: It plays a role in the design of therapeutic peptides and peptidomimetics for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific chiral properties.

作用機序

(S)-Fmoc-N-(1-フェニルエチル)-グリシンの作用機序は、主にペプチド合成における構成要素としての役割を伴います。Fmoc基は、合成プロセス中のアミン官能基を保護し、望ましくない副反応を防ぎます。脱保護後、遊離アミンはペプチド結合形成に関与し、配列とキラリティを精密に制御してペプチドを逐次的に組み立てることができます。

類似化合物の比較

類似化合物

®-Fmoc-N-(1-フェニルエチル)-グリシン: (S)-Fmoc-N-(1-フェニルエチル)-グリシンのエナンチオマーで、類似の用途で使用されますが、キラル特性が異なります。

Fmoc-グリシン: キラルな(1-フェニルエチル)基がないため、エナンチオマー的に純粋なペプチドの合成には適していません。

Boc-N-(1-フェニルエチル)-グリシン: Fmocとは異なる保護基(Boc)を使用しており、Fmocと比較して安定性と脱保護条件が異なります。

独自性

(S)-Fmoc-N-(1-フェニルエチル)-グリシンの独自性は、Fmoc保護基とキラルな(S)-1-フェニルエチル基の組み合わせにあります。この組み合わせにより、ペプチドベースの薬剤や生体材料の開発に不可欠な、エナンチオマー的に純粋なペプチドを効率的に合成することができます。

類似化合物との比較

Similar Compounds

®-Fmoc-n-(1-phenylethyl)-glycine: The enantiomer of (S)-Fmoc-n-(1-phenylethyl)-glycine, used in similar applications but with different chiral properties.

Fmoc-glycine: Lacks the chiral (1-phenylethyl) group, making it less suitable for the synthesis of enantiomerically pure peptides.

Boc-n-(1-phenylethyl)-glycine: Uses a different protecting group (Boc) which has different stability and deprotection conditions compared to Fmoc.

Uniqueness

The uniqueness of (S)-Fmoc-n-(1-phenylethyl)-glycine lies in its combination of the Fmoc protecting group and the chiral (S)-1-phenylethyl group. This combination allows for the efficient synthesis of enantiomerically pure peptides, which are crucial in the development of peptide-based drugs and biomaterials.

特性

分子式 |

C25H23NO4 |

|---|---|

分子量 |

401.5 g/mol |

IUPAC名 |

2-[9H-fluoren-9-ylmethoxycarbonyl(1-phenylethyl)amino]acetic acid |

InChI |

InChI=1S/C25H23NO4/c1-17(18-9-3-2-4-10-18)26(15-24(27)28)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28) |

InChIキー |

GJBVMGSZBTVUCZ-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=CC=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl) acetate](/img/structure/B12319281.png)

![2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12319284.png)

![6,8-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one](/img/structure/B12319292.png)

![2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12319301.png)

![5-(5-Aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12319313.png)